
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
描述
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with chloro substituents at the 7 and 2 positions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-chlorobenzoyl chloride.
Cyclization: The 2-aminobenzamide undergoes cyclization with 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide to form the quinazolinone core.
Chloromethylation: The resulting quinazolinone is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
化学反应分析
Types of Reactions
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group at the 2-position can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Oxidation and Reduction: Oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (sodium borohydride, lithium aluminum hydride).
Condensation Reactions: Aldehydes, ketones, and acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and other derivatives with potential biological activities.
科学研究应用
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including antimalarial, antitumor, anticonvulsant, and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: The compound can modulate various biological pathways, including those related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
7-chloroquinazolin-4(3H)-one: Lacks the chloromethyl group at the 2-position.
2-chloromethylquinazolin-4(3H)-one: Lacks the chloro substituent at the 7-position.
Quinazolin-4(3H)-one: Lacks both chloro substituents.
Uniqueness
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and potential biological activities. This dual substitution pattern allows for diverse chemical modifications and applications in various fields.
属性
IUPAC Name |
7-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMSVDMQKWFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368471 | |
| Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730951-40-3 | |
| Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


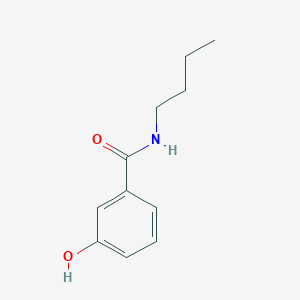
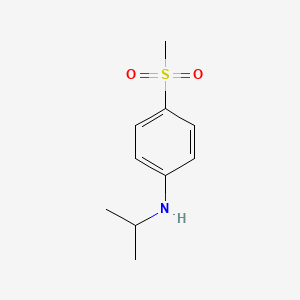

![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)
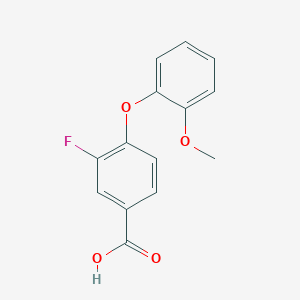
![2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1437348.png)
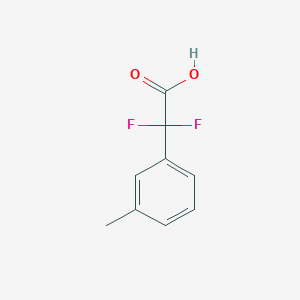
![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)
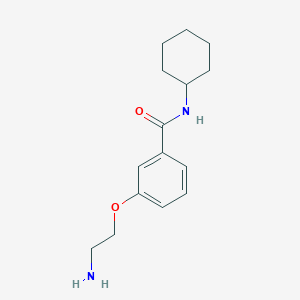
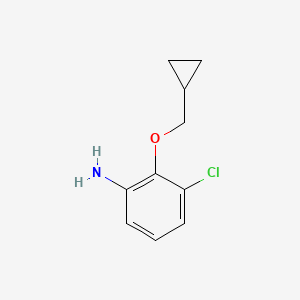
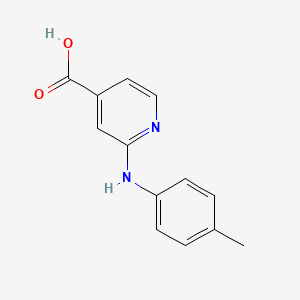

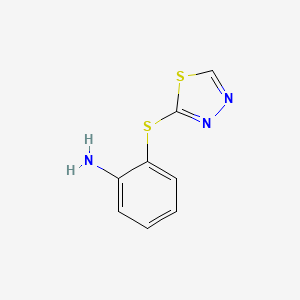
![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)
